Deslanoside

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Deslanoside can be synthesized through a series of chemical reactions involving the extraction and purification of compounds from Digitalis lanata. The process typically involves the use of solvents such as ethanol and glycerol, followed by heat treatment to ensure the purity and stability of the compound .

Industrial Production Methods: In industrial settings, this compound is produced by extracting it from the leaves of Digitalis lanata. The extraction process involves the use of ethanol and water, followed by purification steps to isolate the active compound. The final product is often formulated into a sterile solution for injection .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Deslanoside unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer pharmakologischen Eigenschaften.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Schwefelsäure, Chloroform und n-Propanol. Diese Reagenzien erleichtern die Extraktions- und Reinigungsprozesse und gewährleisten die Stabilität und Wirksamkeit der Verbindung .

Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das dann zu pharmazeutischen Präparaten für die medizinische Verwendung formuliert wird.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted deslanoside's promising anticancer properties, particularly against prostate cancer. Research indicates that this compound effectively inhibits colony formation and tumor growth in various prostate cancer cell lines, including 22Rv1, PC-3, and DU 145. The mechanisms underlying these effects involve:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, leading to programmed cell death.

- Gene Expression Modulation : Genome-wide profiling revealed that this compound alters the expression of 130 genes associated with cancer pathways. Notably, 15 of these genes correlate with patient survival outcomes in prostate cancer cases .

Case Study: Prostate Cancer

In a controlled study involving nude mice xenografts, this compound was administered at a dose of 5 mg/kg daily for three weeks. Results showed significant tumor growth inhibition—approximately 80% in AR-positive 22Rv1 tumors and 55% in AR-negative PC-3 tumors. The treatment did not adversely affect the mice's overall health or organ function .

Gastrointestinal Applications

This compound has also been investigated for its effects on gastrointestinal motility. It has been shown to enhance the contractility of jejunal smooth muscle fibers, suggesting potential applications in treating conditions characterized by impaired gut motility.

- Mechanism : this compound stimulates jejunal smooth muscle contractions in a dose-dependent manner, indicating its potential as a therapeutic agent for gastrointestinal disorders .

Cardiac Applications

Traditionally, this compound is used to manage congestive heart failure and supraventricular arrhythmias. Its mechanism involves:

- Inhibition of Na-K-ATPase : This action increases intracellular sodium and calcium levels, enhancing cardiac contractility.

- Electrophysiological Effects : this compound increases the slope of phase 4 depolarization and shortens action potential duration, contributing to improved heart function .

Research Insights and Future Directions

The exploration of this compound's applications is ongoing, with researchers investigating its efficacy against various cancers and gastrointestinal disorders. The drug repurposing strategy is particularly appealing due to this compound's established safety profile in cardiac applications.

Research Table: Summary of this compound Applications

Wirkmechanismus

Deslanoside exerts its effects by inhibiting the Na-K-ATPase membrane pump, leading to an increase in intracellular sodium and calcium concentrations. This increase in calcium promotes the activation of contractile proteins such as actin and myosin, enhancing the heart’s contractility . Additionally, this compound affects the electrical activity of the heart by increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Vergleich Mit ähnlichen Verbindungen

Deslanoside ähnelt anderen Herzglykosiden wie Digitoxin und Digoxin. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen abheben.

Ähnliche Verbindungen:

Digitoxin: Ein weiteres Herzglykosid, das zur Behandlung von Herzinsuffizienz und Arrhythmien eingesetzt wird. Es hat eine längere Halbwertszeit im Vergleich zu this compound.

Einzigartigkeit: Die schnelle Wirkungseinsetzung und die starken Auswirkungen von this compound auf die elektrische Aktivität des Herzens machen es zu einer wertvollen Behandlungsoption für akute Herzerkrankungen. Seine einzigartige Struktur und Reaktivität machen es auch zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und die pharmazeutische Entwicklung .

Zusammenfassend lässt sich sagen, dass this compound ein vielseitiges und starkes Herzglykosid mit einer breiten Palette von Anwendungen in der Medizin, der wissenschaftlichen Forschung und der Industrie ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einer wertvollen Verbindung zur Behandlung von Herzerkrankungen und zur Untersuchung zellulärer Prozesse.

Biologische Aktivität

Deslanoside, a cardiac glycoside, has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound, also known as Cedilanid-D, is a member of the cardiac glycosides class, which are primarily known for their effects on cardiac function. However, recent studies have highlighted its potential in cancer therapy, particularly in prostate cancer (PCa).

This compound has demonstrated significant anticancer effects in various prostate cancer cell lines, including 22Rv1, PC-3, and DU 145. The mechanisms underlying these effects include:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for eliminating malignant cells .

- Inhibition of Migration and Invasion : this compound reduces the ability of cancer cells to migrate and invade surrounding tissues, which is essential for metastasis prevention .

Gene Expression Modulation

A genome-wide expression profiling study revealed that this compound modulates the expression of 130 genes associated with various cellular processes and signaling pathways. Notably:

- Downregulated Genes : Genes such as ITG2B, CNIH2, and DUSP9 were found to correlate with disease-free survival in PCa patients .

- Upregulated Genes : The gene RASD1 was positively correlated with survival outcomes .

This modulation suggests that this compound alters critical pathways involved in cancer progression.

In Vitro Studies

In vitro experiments demonstrated that this compound significantly reduced colony formation in prostate cancer cell lines. The concentration-response relationship indicated that higher concentrations resulted in more substantial inhibitory effects on cell proliferation:

| Concentration (nM) | Colony Formation Inhibition (%) |

|---|---|

| 0 | 0 |

| 60 | 45.3 ± 4.0 |

| 120 | 87.0 ± 7.8 |

These results underscore the compound's potency as an anticancer agent .

In Vivo Studies

In vivo studies using nude mice xenograft models showed that this compound significantly inhibited tumor growth:

- Tumor Growth Inhibition : Tumor volumes were reduced by approximately 80% in AR-positive 22Rv1 tumors and by about 55% in AR-negative PC-3 tumors after treatment with this compound at a dosage of 5 mg/kg daily for three weeks .

Case Studies and Clinical Implications

While extensive clinical data on this compound's anticancer effects are still limited, preliminary findings suggest its potential for repurposing as an anticancer drug. The modulation of gene expression related to survival outcomes indicates that this compound could be integrated into therapeutic strategies for prostate cancer treatment.

Eigenschaften

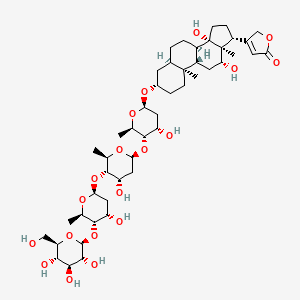

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O19/c1-20-41(64-36-16-30(50)42(21(2)60-36)65-37-17-31(51)43(22(3)61-37)66-44-40(56)39(55)38(54)32(18-48)63-44)29(49)15-35(59-20)62-25-8-10-45(4)24(13-25)6-7-27-28(45)14-33(52)46(5)26(9-11-47(27,46)57)23-12-34(53)58-19-23/h12,20-22,24-33,35-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46+,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBATZBGFDSVCJD-LALPQLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022897 | |

| Record name | Deslanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deslanoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.68e-01 g/L | |

| Record name | Deslanoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Deslanoside inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations. Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin). Deslanoside also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential. | |

| Record name | Deslanoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17598-65-1 | |

| Record name | Deslanoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deslanoside [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deslanoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deslanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deslanoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESLANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGY317RK75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deslanoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: Deslanoside primarily acts by inhibiting the Na+/K+-ATPase pump, particularly in cardiac muscle cells [, ]. This inhibition leads to an increase in intracellular sodium concentration. Consequently, the sodium-calcium exchanger is affected, leading to increased intracellular calcium levels. This rise in calcium enhances the force of muscular contractions, particularly in the heart [, ]. Beyond its cardiac effects, this compound has been shown to modulate multiple signaling pathways in prostate cancer cells, impacting cell cycle progression, apoptosis, invasion, and migration [].

A: this compound indirectly increases intracellular calcium levels by inhibiting the Na+/K+-ATPase pump [, ]. This, in turn, affects the sodium-calcium exchanger, leading to calcium accumulation within the cell. The elevated calcium is then available to bind with troponin-C in muscle cells, initiating the cascade leading to stronger contractions [, ].

A: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, they identify it as a cardiac glycoside structurally similar to digoxin []. Based on this information, we can infer that this compound likely possesses a complex structure with a steroid-like backbone and attached sugar moieties. For precise structural information, refer to chemical databases or specialized literature.

A: this compound injection exhibits instability under various conditions, including acid or alkaline environments, exposure to oxidizing agents or light, and high temperatures [, ]. Specifically, these conditions can lead to a decrease in this compound content and an increase in impurity levels, as determined by HPLC analysis [, ].

A: To ensure the stability of this compound injection, it is crucial to meticulously control the sterilization temperature and time during its preparation []. Furthermore, the injection should be stored in tightly sealed containers, shielded from light, and kept at low temperatures [].

A: While the provided abstracts do not directly address the SAR of this compound, research on brazilein, a non-steroidal molecule with positive inotropic effects, suggests that inhibiting Na+/K+-ATPase can be achieved with structures different from traditional cardiac glycosides []. This finding highlights the potential for developing novel inotropic drugs with potentially improved safety profiles compared to cardiac glycosides.

A: Research suggests a revised preparation method for this compound injection to improve its stability []. This method involves lowering the temperature of the water for injection to 35–42 °C and either eliminating heat treatment or performing it at 100 °C for 30 minutes []. Additionally, using medicinal ethanol directly without re-steaming further enhances the stability and reduces impurity levels [].

A: After a single intravenous dose of this compound, the biological half-life ranges from 38 to 77 hours, with a median of 51 hours [].

A: While the provided abstracts do not explicitly describe the elimination pathways of this compound, a positive correlation between serum this compound concentration and serum creatinine suggests that renal function plays a role in its clearance []. Dosage adjustments may be necessary for patients with impaired renal function to prevent accumulation and potential toxicity [].

A: this compound effectively inhibits colony formation and tumor growth in several prostate cancer cell lines, including 22Rv1, PC-3, and DU 145 []. This anti-cancer activity stems from its ability to arrest the cell cycle at the G2/M phase and induce apoptosis, as evidenced by functional assays and altered expression of cell cycle and apoptosis regulatory proteins [].

A: this compound can induce various cardiac arrhythmias, including ventricular tachycardia and ventricular fibrillation [, , , ]. These toxic effects are primarily attributed to its ability to increase sympathetic nerve activity to the heart [, , ]. Combining this compound with drugs that block both nicotinic and muscarinic receptors in autonomic ganglia significantly reduces the risk of these arrhythmias [].

A: Several analytical techniques have been employed to quantify this compound. These methods include high-performance liquid chromatography (HPLC) with UV detection [, , , ] and flow-injection chemiluminescence []. These methods allow for the accurate and sensitive determination of this compound content in pharmaceutical preparations and biological samples.

A: Yes, several alternative medications can be considered depending on the specific condition being treated. For instance, in cases of atrial fibrillation, other options include digoxin, beta-blockers like metoprolol [, , ], and amiodarone [, ]. The choice of treatment depends on various factors, including the patient’s overall health status, the presence of any comorbidities, and potential drug interactions. It is crucial to consult with a healthcare professional to determine the most appropriate medication and treatment strategy for each patient.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.